

Unraveling 2-Methyl-benzenebutanamine: A Technical Guide to Its Isomers, Properties, and Synthesis

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Compound of Interest

Compound Name: 2-Methyl-benzenebutanamine

Cat. No.: B15234034

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Faced with the inherent ambiguity of the chemical name "2-Methyl-benzenebutanamine," this technical guide provides a comprehensive overview of its most plausible isomeric structures. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available chemical data, synthesis methodologies, and biological activities associated with these compounds.

The name "2-Methyl-benzenebutanamine" suggests a butanamine scaffold attached to a benzene ring bearing a methyl group at the second position. However, the precise points of attachment and the location of the amine group on the butyl chain remain unspecified. This guide will focus on the most probable interpretations, primarily isomers of (2-methylphenyl)butanamine.

Isomer Identification and CAS Numbers

Due to the nomenclatural ambiguity, several isomers could be referred to as **2-Methyl-benzenebutanamine**. Below is a table summarizing the CAS numbers for some of the most likely candidates and their derivatives.



IUPAC Name	Common Name	CAS Number	Notes
1-(2- methylphenyl)butan-1- amine hydrochloride	1-(o-tolyl)butan-1- amine hydrochloride	1129269-45-9	Hydrochloride salt of one of the primary isomers.
(R)-1-(2- methylphenyl)butan-1- amine hydrochloride	(R)-1-(o-tolyl)butan-1- amine hydrochloride	1622239-58-0	R-enantiomer of the hydrochloride salt.
(2S)-4-(2- methylphenyl)butan-2- amine	-	1344640-78-3	An S-enantiomer of a structural isomer.
2-(2- Methylphenyl)butan-1- amine	-	Not readily available	A known compound with a PubChem entry (CID 79003668).
1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine	-	52842-59-8	A more complex, substituted derivative.

Physicochemical Properties

Quantitative data for these specific isomers is sparse in publicly available literature. However, based on the general properties of related phenethylamines, certain characteristics can be inferred. The table below provides a comparative overview of related compounds to offer a predictive context.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)
n-Butylamine	C4H11N	73.14	77-79	0.74
1-(o- tolyl)ethanamine	C9H13N	135.21	-	-
4-phenylbutan-1- amine	C10H15N	149.24	-	0.944

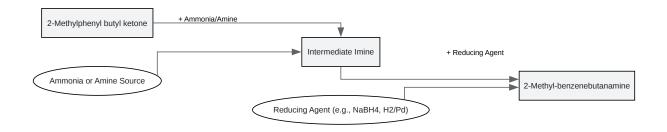


Synthesis Protocols

Detailed experimental protocols for the synthesis of specific **2-Methyl-benzenebutanamine** isomers are not widely published. However, general synthetic routes for substituted phenethylamines can be adapted. A common approach involves the reductive amination of a corresponding ketone or the reduction of a nitrile.

General Synthesis Workflow

Below is a generalized workflow for the synthesis of a primary amine from a ketone, a common route for producing such compounds.



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Caption: Reductive amination of a ketone to produce a primary amine.

Experimental Protocol: Reductive Amination (General)

- Imine Formation: The precursor ketone (e.g., 1-(2-methylphenyl)butan-1-one) is dissolved in
 a suitable solvent, such as methanol or ethanol. An excess of an ammonia source (e.g.,
 ammonium acetate or ammonia in ethanol) is added. The reaction is stirred, often with mild
 heating, to facilitate the formation of the intermediate imine. The progress of the reaction can
 be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas
 Chromatography-Mass Spectrometry (GC-MS).
- Reduction: Once imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ gas with a palladium catalyst).



The choice of reducing agent depends on the specific substrate and desired reaction conditions. The reaction is typically stirred at room temperature until the reduction is complete.

Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid.
The product is then extracted into an organic solvent. The organic layer is washed, dried
over a desiccant like anhydrous sodium sulfate, and the solvent is removed under reduced
pressure. The crude product is then purified, typically by column chromatography or
distillation, to yield the final amine.

Biological Activity and Signaling Pathways

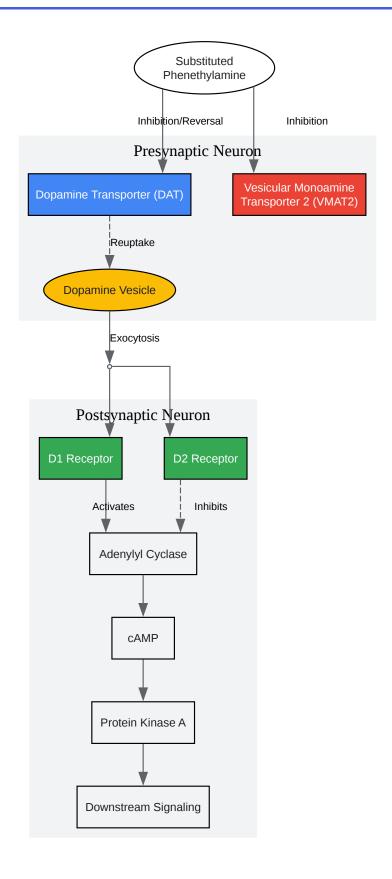
Specific biological activity data for most **2-Methyl-benzenebutanamine** isomers is not extensively documented in peer-reviewed literature. However, the broader class of substituted phenethylamines is well-known for its diverse pharmacological effects, primarily targeting the central nervous system. These compounds often interact with monoamine neurotransmitter systems.

Substituted phenethylamines can act as agonists or antagonists at various receptors, or as reuptake inhibitors or releasing agents of neurotransmitters like dopamine, serotonin, and norepinephrine. The specific substitutions on the phenyl ring and the alkyl chain determine the compound's affinity and efficacy at different targets.

Potential Signaling Pathway Interactions

Given the structural similarity to other psychoactive phenethylamines, it is plausible that **2-Methyl-benzenebutanamine** isomers could interact with dopaminergic and serotonergic signaling pathways.





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Caption: Potential interaction of a substituted phenethylamine with the dopaminergic synapse.







This diagram illustrates how a substituted phenethylamine could increase synaptic dopamine levels by inhibiting the dopamine transporter (DAT) and/or the vesicular monoamine transporter 2 (VMAT2). This leads to increased activation of postsynaptic dopamine receptors (D1 and D2), triggering downstream signaling cascades. The precise effects of **2-Methyl-benzenebutanamine** isomers on these pathways would require dedicated pharmacological studies.

Conclusion

While a definitive identification of "2-Methyl-benzenebutanamine" is challenging due to its ambiguous nomenclature, this guide provides a starting point for researchers by outlining the properties and synthesis of its most probable isomers. The provided data on related compounds and generalized experimental protocols offer a framework for further investigation into this class of molecules. Future research is needed to fully characterize the physicochemical properties, synthetic routes, and biological activities of each specific isomer to unlock their potential applications in medicinal chemistry and pharmacology.

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